molecular formula C17H17N3O2 B2659193 2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1797160-90-7

2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2659193
CAS No.: 1797160-90-7
M. Wt: 295.342
InChI Key: RGTHEJATOKEBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a compound that belongs to the class of imidazopyridines Imidazopyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but a common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . This method is advantageous due to its mild and metal-free conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Various nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazopyridine derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The imidazopyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-22-12-17(21)19-14-8-4-3-7-13(14)15-11-20-10-6-5-9-16(20)18-15/h3-11H,2,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTHEJATOKEBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=CC=C1C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.